![molecular formula C13H14ClFN2O3 B499036 2-[1-[(4-Chloro-3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid CAS No. 1033600-01-9](/img/structure/B499036.png)
2-[1-[(4-Chloro-3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-[(4-Chloro-3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid is a complex organic compound that features a piperazine ring substituted with a 4-chloro-3-fluorophenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(4-Chloro-3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol. The 4-chloro-3-fluorophenyl group is then introduced via a nucleophilic substitution reaction using 4-chloro-3-fluorobenzyl chloride. The final step involves the acylation of the piperazine ring with chloroacetic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[1-[(4-Chloro-3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives or phenyl derivatives.
Scientific Research Applications
2-[1-[(4-Chloro-3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-[(4-Chloro-3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit an enzyme involved in the inflammatory response, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-fluorophenylacetic acid
- 3-Chloro-4-fluorophenylboronic acid
- 4-Chloro-3-fluorobenzyl chloride
Uniqueness
2-[1-[(4-Chloro-3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid is unique due to the presence of both the piperazine ring and the acetic acid moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[1-[(4-chloro-3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2O3/c14-9-2-1-8(5-10(9)15)7-17-4-3-16-13(20)11(17)6-12(18)19/h1-2,5,11H,3-4,6-7H2,(H,16,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHGMNKEFWRXLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)O)CC2=CC(=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B498953.png)
![N-(1-(aminocarbonyl)-4-{[amino(imino)methyl]amino}butyl)benzamide](/img/structure/B498956.png)
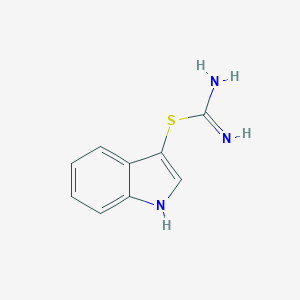
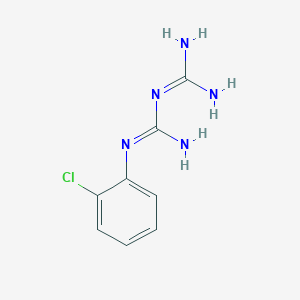
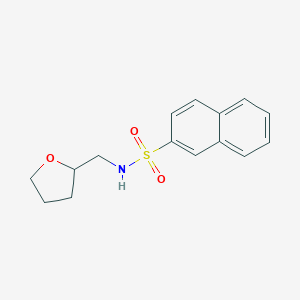
![2-(4-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B498964.png)
![N-cinnamyl-N-[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B498967.png)
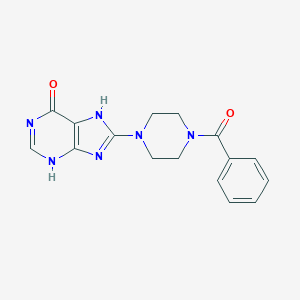

![4-[2-Chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid](/img/structure/B498972.png)
![2-(3,4-dimethoxyphenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B498973.png)
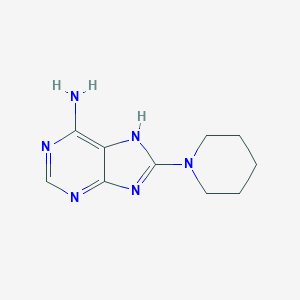
![9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-8-(1-piperidinyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B498976.png)
![2-[6-(Diethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B498977.png)
